Cas no 90685-88-4 (5-hydroxy-4-oxo-4H-thiochromene-2-carboxylic acid)
5-hydroxy-4-oxo-4H-thiochromene-2-carboxylic acid Chemical and Physical Properties
Names and Identifiers
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- 4H-1-Benzothiopyran-2-carboxylic acid, 5-hydroxy-4-oxo-
- 5-hydroxy-4-oxo-4H-thiochromene-2-carboxylic acid
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5-hydroxy-4-oxo-4H-thiochromene-2-carboxylic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | BBV-105889860-1g |
5-hydroxy-4-oxo-4H-thiochromene-2-carboxylic acid |
90685-88-4 | 95% | 1g |
$1117.0 | 2023-09-06 | |
| Enamine | BBV-105889860-2.5g |
5-hydroxy-4-oxo-4H-thiochromene-2-carboxylic acid |
90685-88-4 | 95% | 2.5g |
$2316.0 | 2023-09-06 | |
| Enamine | BBV-105889860-5g |
5-hydroxy-4-oxo-4H-thiochromene-2-carboxylic acid |
90685-88-4 | 95% | 5g |
$2933.0 | 2023-09-06 | |
| Enamine | BBV-105889860-10g |
5-hydroxy-4-oxo-4H-thiochromene-2-carboxylic acid |
90685-88-4 | 95% | 10g |
$3687.0 | 2023-09-06 | |
| Enamine | EN300-30201359-1.0g |
5-hydroxy-4-oxo-4H-thiochromene-2-carboxylic acid |
90685-88-4 | 95% | 1.0g |
$0.0 | 2022-12-06 |
5-hydroxy-4-oxo-4H-thiochromene-2-carboxylic acid Related Literature
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Benjamin Gabriel Poulson,Kacper Szczepski,Joanna Izabela Lachowicz,Lukasz Jaremko,Abdul-Hamid Emwas,Mariusz Jaremko RSC Adv., 2020,10, 215-227
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Eunhak Lim,Jiyoung Heo,Seong Keun Kim Nanoscale, 2019,11, 11369-11378
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Chandran Rajendran,Govindaswamy Satishkumar,Charlotte Lang,Eric M. Gaigneaux Catal. Sci. Technol., 2020,10, 2583-2592
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Jingquan Liu,Huiyun Liu,Zhongfan Jia,Volga Bulmus,Thomas P. Davis Chem. Commun., 2008, 6582-6584
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Inês S. Albuquerque,Hélia F. Jeremias,Miguel Chaves-Ferreira,Dijana Matak-Vinkovic,Omar Boutureira,Carlos C. Romão Chem. Commun., 2015,51, 3993-3996
Additional information on 5-hydroxy-4-oxo-4H-thiochromene-2-carboxylic acid
5-hydroxy-4-oxo-4H-thiochromene-2-carboxylic acid (CAS No. 90685-88-4): A Comprehensive Overview
5-hydroxy-4-oxo-4H-thiochromene-2-carboxylic acid, identified by its Chemical Abstracts Service (CAS) number 90685-88-4, is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the thiochromene class, a subclass of thiazole derivatives, which are known for their diverse biological activities and potential therapeutic applications. The structural features of 5-hydroxy-4-oxo-4H-thiochromene-2-carboxylic acid make it a promising candidate for further investigation in drug discovery and development.
The molecular structure of this compound consists of a thiazole ring fused with a chromene core, which is further functionalized with hydroxyl and carboxylic acid groups. These functional groups contribute to the compound's reactivity and potential interactions with biological targets. The presence of the 4H-thiochromene moiety suggests that this compound may exhibit properties similar to other thiochromene derivatives, which have been reported to possess antimicrobial, anti-inflammatory, and antioxidant activities.
In recent years, there has been a growing interest in exploring the pharmacological properties of thiochromene derivatives due to their unique chemical structure and biological relevance. Studies have demonstrated that these compounds can modulate various cellular pathways, making them attractive for the development of novel therapeutic agents. Specifically, 5-hydroxy-4-oxo-4H-thiochromene-2-carboxylic acid has been investigated for its potential role in inhibiting inflammatory responses and oxidative stress, which are key mechanisms underlying many chronic diseases.
One of the most compelling aspects of 5-hydroxy-4-oxo-4H-thiochromene-2-carboxylic acid is its ability to interact with biological targets such as enzymes and receptors involved in disease pathways. Preliminary studies have shown that this compound may exert its effects by inhibiting key enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in the production of pro-inflammatory mediators. Additionally, its antioxidant properties suggest that it could help mitigate oxidative damage caused by reactive oxygen species (ROS), thereby protecting cells from damage.
The synthesis of 5-hydroxy-4-oxo-4H-thiochromene-2-carboxylic acid is another area of interest for researchers. The synthesis typically involves multi-step organic reactions, including cyclization and functional group transformations. Advanced synthetic methodologies have been employed to improve yield and purity, ensuring that the final product meets the stringent requirements for pharmaceutical applications. Techniques such as catalytic hydrogenation and oxidation have been utilized to achieve the desired structural modifications.
From a computational chemistry perspective, 5-hydroxy-4-oxo-4H-thiochromene-2-carboxylic acid has been subjected to molecular docking studies to evaluate its binding affinity with potential target proteins. These studies have provided valuable insights into the interactions between the compound and biological receptors, helping researchers design more effective derivatives with enhanced pharmacological properties. Additionally, quantum mechanical calculations have been used to predict the electronic structure and reactivity of this compound, further aiding in the optimization of its chemical properties.
The pharmacokinetic profile of 5-hydroxy-4-oxo-4H-thiochromene-2-carboxylic acid is also an important consideration in drug development. Studies have examined its absorption, distribution, metabolism, and excretion (ADME) properties to assess its potential as a drug candidate. Preliminary findings suggest that this compound exhibits reasonable bioavailability and metabolic stability, making it a viable candidate for further clinical investigation.
Recent advancements in drug delivery systems have opened new avenues for utilizing 5-hydroxy-4-oxo-4H-thiochromene-2-carboxylic acid effectively. Nanotechnology-based delivery systems have been explored to enhance the solubility and targeted delivery of this compound, potentially improving its therapeutic efficacy. Additionally, prodrug formulations have been developed to improve bioavailability and reduce side effects associated with direct administration.
The future prospects for 5-hydroxy-4-o oxo - 4 H -thio chrom ene - 2 - carbox ylic aci d are promising, with ongoing research aimed at elucidating its mechanism of action and exploring new therapeutic applications. Clinical trials are being planned to evaluate its efficacy in treating various diseases, including inflammation-related disorders and neurodegenerative conditions. Collaborative efforts between academia and industry are essential to translate these findings into tangible therapeutic benefits for patients.
In conclusion, 5 - hydro xy - 4 - ox o - 4 H -th io chrom ene - 2 - car box ylic aci d ( CAS No . 90685 - 88 - 4) is a structurally intriguing compound with significant potential in pharmaceutical research . Its unique chemical properties make it an attractive candidate for further investigation in drug discovery , particularly for developing novel therapeutic agents targeting inflammation , oxidative stress , and other disease-related pathways . With continued research and development , this compound holds promise for improving human health outcomes.
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